2-Propenamide, 2-methyl-N-1-piperidinyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-methyl-N-1-piperidinyl- typically involves the reaction of 2-methylpropenamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, 2-methyl-N-1-piperidinyl- may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-methyl-N-1-piperidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Propenamide, 2-methyl-N-1-piperidinyl- include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of 2-Propenamide, 2-methyl-N-1-piperidinyl- depend on the specific reaction type. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted amides or other functionalized compounds.
Scientific Research Applications
2-Propenamide, 2-methyl-N-1-piperidinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-methyl-N-1-piperidinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide: A simpler analog without the piperidine ring.
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide: A related compound with a phenyl group.
N-(1-Phenethyl-4-piperidinyl)propionanilide:
Uniqueness
2-Propenamide, 2-methyl-N-1-piperidinyl- is unique due to its specific structural features, including the presence of both the propenamide and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
Properties
CAS No. |
918637-95-3 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-methyl-N-piperidin-1-ylprop-2-enamide |
InChI |
InChI=1S/C9H16N2O/c1-8(2)9(12)10-11-6-4-3-5-7-11/h1,3-7H2,2H3,(H,10,12) |
InChI Key |
ACOJZELIHWWTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NN1CCCCC1 |
Origin of Product |
United States |
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